Methyl 4-amino-2,5-dibromobenzoate
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Overview
Description
Methyl 4-amino-2,5-dibromobenzoate is an aromatic ester compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid and contains both bromine and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2,5-dibromobenzoate can be synthesized from methyl anthranilate through a two-step bromination process. The first step involves direct bromination, followed by diazo bromination . The reaction conditions typically require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,5-dibromobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Scientific Research Applications
Methyl 4-amino-2,5-dibromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with different positions of the amino and bromine groups.
Methyl 2,5-dibromobenzoate: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
Methyl 4-amino-2,5-dibromobenzoate is unique due to the presence of both amino and bromine groups at specific positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7Br2NO2 |
---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 4-amino-2,5-dibromobenzoate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
STRIUXJJKOTOFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)Br |
Origin of Product |
United States |
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